molecular formula C9H13Li3N3O12P3 B12376719 ddCTP (trilithium)

ddCTP (trilithium)

Cat. No.: B12376719
M. Wt: 469.0 g/mol
InChI Key: RJTMIBUIHJOWRZ-WQPQHRBMSA-K
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Description

2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) is a nucleoside analog that is commonly used in scientific research. It is a derivative of cytidine, where the 2’ and 3’ hydroxyl groups on the ribose sugar are replaced with hydrogen atoms, preventing the formation of phosphodiester bonds necessary for DNA chain elongation. This compound is particularly significant in the field of molecular biology and virology due to its role as a chain-terminating inhibitor of DNA polymerase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) typically involves the phosphorylation of 2’,3’-dideoxycytidine. The process begins with the protection of the hydroxyl groups, followed by selective deprotection and phosphorylation.

Industrial Production Methods

Industrial production of 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification. The compound is typically stored at -20°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) primarily undergoes substitution reactions due to the absence of hydroxyl groups at the 2’ and 3’ positions. It acts as a substrate analog for DNA polymerase, leading to chain termination during DNA synthesis .

Common Reagents and Conditions

Common reagents used in reactions involving 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) include DNA polymerase, reverse transcriptase, and various buffer solutions. The reactions are typically carried out under physiological conditions (pH 7.5) and at temperatures conducive to enzyme activity .

Major Products Formed

The major product formed from reactions involving 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) is terminated DNA strands. This termination is due to the inability of the modified nucleotide to form the necessary phosphodiester bonds for chain elongation .

Mechanism of Action

2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) exerts its effects by acting as a chain-terminating inhibitor of DNA polymerase. It competes with natural nucleotides for incorporation into the growing DNA strand. Once incorporated, it prevents the addition of further nucleotides, effectively terminating DNA synthesis. This mechanism is particularly effective against viral reverse transcriptase, making it a potent inhibitor of HIV replication .

Comparison with Similar Compounds

2’,3’-Dideoxycytidine 5’-triphosphate (trilithium) is part of a class of compounds known as dideoxynucleoside triphosphates (ddNTPs). Similar compounds include:

What sets 2’,3’-dideoxycytidine 5’-triphosphate (trilithium) apart is its specific incorporation into DNA strands and its effectiveness in terminating DNA synthesis, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C9H13Li3N3O12P3

Molecular Weight

469.0 g/mol

IUPAC Name

trilithium;[[[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O12P3.3Li/c10-7-3-4-12(9(13)11-7)8-2-1-6(22-8)5-21-26(17,18)24-27(19,20)23-25(14,15)16;;;/h3-4,6,8H,1-2,5H2,(H,17,18)(H,19,20)(H2,10,11,13)(H2,14,15,16);;;/q;3*+1/p-3/t6-,8+;;;/m0.../s1

InChI Key

RJTMIBUIHJOWRZ-WQPQHRBMSA-K

Isomeric SMILES

[Li+].[Li+].[Li+].C1C[C@@H](O[C@@H]1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

Canonical SMILES

[Li+].[Li+].[Li+].C1CC(OC1COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])N2C=CC(=NC2=O)N

Origin of Product

United States

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